molecular formula C23H25N5O2 B11117099 N,N'-bis[4-(dimethylamino)phenyl]pyridine-2,5-dicarboxamide

N,N'-bis[4-(dimethylamino)phenyl]pyridine-2,5-dicarboxamide

Cat. No.: B11117099
M. Wt: 403.5 g/mol
InChI Key: NLRUCMATWOPPDY-UHFFFAOYSA-N
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Description

N,N’-bis[4-(dimethylamino)phenyl]pyridine-2,5-dicarboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dimethylamino groups attached to phenyl rings, which are further connected to a pyridine ring through carboxamide linkages. The molecular formula of this compound is C24H24N6O2, and it has a molecular weight of 428.49 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[4-(dimethylamino)phenyl]pyridine-2,5-dicarboxamide typically involves the condensation of pyridine-2,5-dicarboxylic acid with 4-(dimethylamino)aniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the amine to form the desired carboxamide .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[4-(dimethylamino)phenyl]pyridine-2,5-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis[4-(dimethylamino)phenyl]pyridine-2,5-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis[4-(dimethylamino)phenyl]pyridine-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity to various biological targets. Additionally, the pyridine ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(pyridine-4-yl)pyridine-2,6-dicarboxamide: Similar structure but with pyridine rings instead of dimethylamino-phenyl groups.

    N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide: Contains pyridine rings at different positions, leading to different chemical properties.

    N,N’-bis(4-dimethylaminophenyl)methanone: Similar dimethylamino-phenyl groups but with a different central core

Uniqueness

N,N’-bis[4-(dimethylamino)phenyl]pyridine-2,5-dicarboxamide stands out due to its unique combination of dimethylamino-phenyl groups and pyridine ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

2-N,5-N-bis[4-(dimethylamino)phenyl]pyridine-2,5-dicarboxamide

InChI

InChI=1S/C23H25N5O2/c1-27(2)19-10-6-17(7-11-19)25-22(29)16-5-14-21(24-15-16)23(30)26-18-8-12-20(13-9-18)28(3)4/h5-15H,1-4H3,(H,25,29)(H,26,30)

InChI Key

NLRUCMATWOPPDY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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